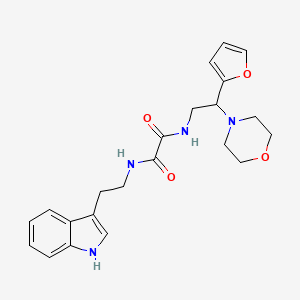

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative featuring a unique combination of substituents: an indole moiety linked via an ethyl group at the N1 position and a furan-morpholinoethyl group at the N2 position.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c27-21(23-8-7-16-14-24-18-5-2-1-4-17(16)18)22(28)25-15-19(20-6-3-11-30-20)26-9-12-29-13-10-26/h1-6,11,14,19,24H,7-10,12-13,15H2,(H,23,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTUSBDUSJANNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and furan intermediates, followed by their coupling through an oxalamide linkage.

Indole Intermediate Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Furan Intermediate Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Coupling Reaction: The final step involves the coupling of the indole and furan intermediates through an oxalamide linkage. This can be achieved by reacting the indole intermediate with oxalyl chloride to form an indole-oxalyl chloride intermediate, which is then reacted with the furan intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole and furan rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation Products: Indole oxides and furan oxides.

Reduction Products: Hydrogenated indole and furan derivatives.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogs in Flavor Chemistry

Several oxalamide derivatives have been developed as umami flavor enhancers. Key examples include:

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Approved globally as a flavor compound (FEMA 4233), S336 replaces monosodium glutamate (MSG) in sauces, snacks, and frozen foods. Its dimethoxybenzyl and pyridyl substituents contribute to high potency at the human TAS1R1/TAS1R3 umami receptor .

- However, neither S336 nor S5456 showed significant inhibition (<50%) in definitive CYP assays .

Comparison with Target Compound: The target compound replaces S336’s aromatic dimethoxybenzyl group with an indole-ethyl moiety and substitutes the pyridyl group with a furan-morpholinoethyl chain. These changes may alter receptor binding affinity, metabolic stability, or toxicity profiles. For instance, the morpholino group could enhance solubility, while the indole moiety might influence serotonin receptor interactions .

Antimicrobial Oxalamide Derivatives

A series of oxalamides (GMC-1 to GMC-5) bearing halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) demonstrated in vitro antimicrobial activity. For example:

- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

- GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide

These compounds highlight the importance of electron-withdrawing substituents (e.g., halogens) in enhancing antimicrobial potency .

Comparison with Target Compound :

The target compound lacks halogenated aryl groups but incorporates a furan ring, which is associated with antifungal and anti-inflammatory properties. Its indole group may also confer activity against microbial targets, though direct evidence is absent in the provided data .

Key Differences :

- S336 and S5456 : Metabolized via demethylation of methoxy groups and pyridine ring oxidation, with low bioaccumulation risks .

- Target Compound: The morpholino group may undergo N-oxidation, while the furan ring could be metabolized to reactive epoxides, necessitating further toxicological evaluation .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by its unique structural features, including an indole moiety, a furan ring, and a morpholinoethyl group. These components suggest potential interactions with various biological targets, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 442.5 g/mol. The structural complexity allows for diverse pharmacological activities, which are explored in the following sections.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : The indole and furan moieties are known for their roles in various anticancer agents. Research has demonstrated that compounds containing these groups can inhibit tumor growth by interfering with cellular signaling pathways.

- Antidepressant Effects : The indole structure is often associated with serotonin receptor modulation, suggesting potential antidepressant properties. Compounds similar to this oxalamide have shown activity in preclinical models of depression.

- Antimicrobial Properties : The presence of the furan ring may enhance the compound's ability to act against microbial infections due to its ability to interact with bacterial enzymes.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Receptor Binding : The indole moiety may engage with serotonin receptors, influencing neurotransmitter levels.

- Enzyme Inhibition : The furan and morpholino groups could interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-[2-(1H-Indol-3-yl)ethyl]acetamide | Indole derivative | Moderate antidepressant activity | Simpler structure |

| 4-Ethoxycarbonyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxohexanamide | Indole + carbon chain | Anticancer properties | Lacks furan and morpholino |

| N-Hydroxy-N-[2-(1-hydroxyindol)]acetamide | Hydroxy-substituted indole | Antimicrobial activity | Hydroxy group enhances solubility |

The unique combination of structural features in this compound may lead to novel therapeutic applications not achievable by simpler analogs.

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Optimization : Researchers have developed multi-step synthetic routes to enhance yield and purity, demonstrating that careful optimization can significantly impact biological efficacy.

- In Vivo Studies : Animal models have been employed to assess the anticancer effects of the compound, showing promising results in tumor reduction compared to control groups.

- Pharmacokinetic Profiling : Studies on absorption, distribution, metabolism, and excretion (ADME) have indicated favorable pharmacokinetic properties, supporting its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the furan-2-yl-morpholinoethyl intermediate via nucleophilic substitution between morpholine and a furan-containing alkyl halide under reflux in aprotic solvents (e.g., DMF) .

- Step 2: Functionalization of the indole moiety through coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the ethyl linker .

- Step 3: Formation of the oxalamide bond via condensation of oxalyl chloride with the two amine intermediates, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Key considerations: Optimize reaction temperatures (60–80°C) and stoichiometry to minimize byproducts like unreacted intermediates or dimerization .

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (C₂₅H₂₉N₅O₄, expected [M+H]⁺: 488.2152) .

- Infrared Spectroscopy (IR): Amide C=O stretches at ~1650–1700 cm⁻¹ .

Q. What preliminary biological assays are recommended for this compound?

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

- Enzyme inhibition: Test against kinases or proteases (e.g., EGFR, CDK2) via fluorescence-based assays .

- Antimicrobial activity: Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95% by HPLC) to avoid false positives .

Advanced Research Questions

Q. How can reaction mechanisms for oxalamide bond formation be elucidated?

- Kinetic studies: Monitor intermediates via LC-MS at timed intervals to identify rate-determining steps (e.g., amine activation vs. coupling) .

- Isotopic labeling: Use ¹⁸O-labeled oxalyl chloride to trace oxygen incorporation into the amide bond .

- Computational modeling: DFT calculations (e.g., Gaussian 09) to map energy barriers for intermediate transitions .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Substituent variation: Replace morpholine with piperazine (electron-donating) or thiomorpholine (electron-withdrawing) to assess impact on bioactivity .

- Scaffold hopping: Synthesize analogs with pyrazole or thiophene instead of furan to evaluate heterocycle specificity .

- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., morpholine oxygen) .

Q. How to resolve contradictions in reported biological activity data?

- Case example: If one study reports potent EGFR inhibition (IC₅₀ = 50 nM) while another shows no activity:

- Verify assay conditions (ATP concentration, incubation time) .

- Check compound stability (e.g., degradation in DMSO stock solutions via HPLC) .

- Test against isoforms (e.g., EGFR T790M vs. wild-type) to identify selectivity .

Q. What strategies improve synthetic yield and purity?

- Catalyst optimization: Replace DCC with EDC/HOBt for milder amide coupling (reduces racemization) .

- Purification: Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for challenging separations of diastereomers .

- Solvent screening: Test polar aprotic solvents (e.g., DMF vs. THF) to enhance intermediate solubility .

Q. How to identify biological targets for this compound?

- Affinity chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- DARTS (Drug Affinity Responsive Target Stability): Treat protein lysates with the compound and digest with thermolysin; stabilized targets are identified via SDS-PAGE/MS .

- Molecular docking: Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with high docking scores (e.g., ΔG < -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.